![molecular formula C20H34Te B14433810 [(Tetradecan-2-yl)tellanyl]benzene CAS No. 77953-90-3](/img/structure/B14433810.png)
[(Tetradecan-2-yl)tellanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Tetradecan-2-yl)tellanyl]benzene is an organotellurium compound characterized by the presence of a tellurium atom bonded to a benzene ring and a tetradecanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Tetradecan-2-yl)tellanyl]benzene typically involves the reaction of tetradecanyl halides with tellurium reagents in the presence of a catalyst. One common method is the reaction of tetradecanyl bromide with sodium telluride, followed by the addition of benzene. The reaction is usually carried out under inert conditions to prevent oxidation of the tellurium.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory, but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(Tetradecan-2-yl)tellanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium atom can be achieved using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions at the benzene ring, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
[(Tetradecan-2-yl)tellanyl]benzene has several scientific research applications:
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of tellurium-based drugs.
Industry: Used in the production of advanced materials, including tellurium-containing polymers and semiconductors.
Mechanism of Action
The mechanism of action of [(Tetradecan-2-yl)tellanyl]benzene involves the interaction of the tellurium atom with various molecular targets. The tellurium atom can form bonds with other atoms, facilitating various chemical reactions. The pathways involved include:
Electrophilic Aromatic Substitution: The benzene ring undergoes substitution reactions facilitated by the electron-donating properties of the tellurium atom.
Redox Reactions: The tellurium atom can participate in redox reactions, altering its oxidation state and affecting the reactivity of the compound.
Comparison with Similar Compounds
[(Tetradecan-2-yl)tellanyl]benzene can be compared with other organotellurium compounds, such as:
[(Tetradecan-2-yl)selenyl]benzene: Similar structure but with selenium instead of tellurium, exhibiting different reactivity and applications.
[(Tetradecan-2-yl)sulfanyl]benzene: Contains sulfur instead of tellurium, with distinct chemical properties and uses.
[(Tetradecan-2-yl)stannyl]benzene: Contains tin instead of tellurium, used in different industrial applications.
Properties
CAS No. |
77953-90-3 |
|---|---|
Molecular Formula |
C20H34Te |
Molecular Weight |
402.1 g/mol |
IUPAC Name |
tetradecan-2-yltellanylbenzene |
InChI |
InChI=1S/C20H34Te/c1-3-4-5-6-7-8-9-10-11-13-16-19(2)21-20-17-14-12-15-18-20/h12,14-15,17-19H,3-11,13,16H2,1-2H3 |
InChI Key |
ITSXUUFSOLGGNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C)[Te]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


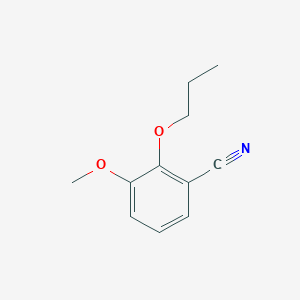
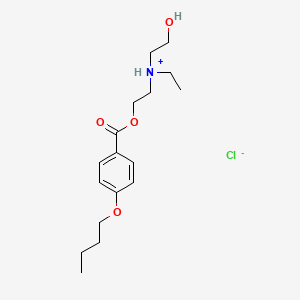

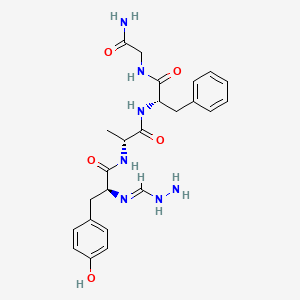
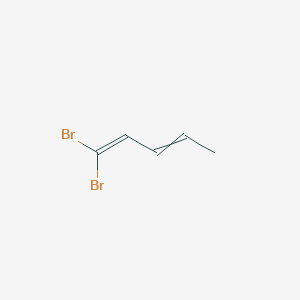
![3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14433770.png)
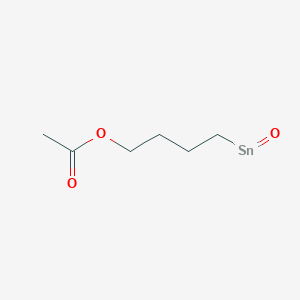
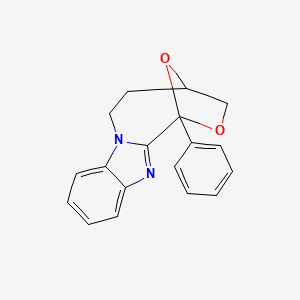
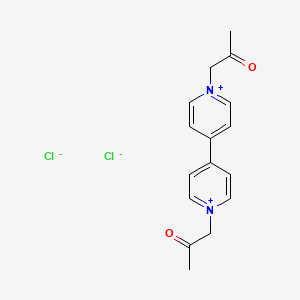

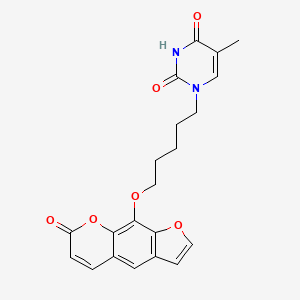
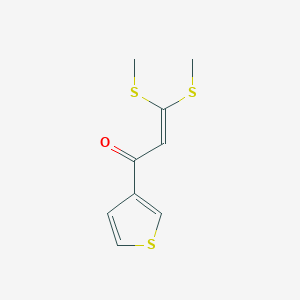
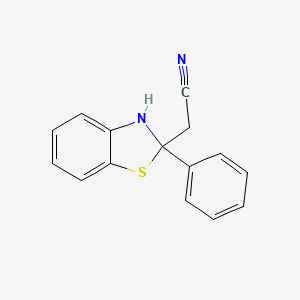
![N-[(5S)-5-Acetamido-5-carboxypentyl]-N,N-dimethylmethanaminium](/img/structure/B14433805.png)
